molecular formula C7H14ClNO3 B1384062 4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 2044712-62-9

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1384062
M. Wt: 195.64 g/mol
InChI Key: JIYODOUCISNAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2044712-62-9 . It has a molecular weight of 195.65 and its IUPAC name is 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C7H14ClNO3 . The Inchi Code is 1S/C7H13NO3.ClH/c1-7 (6 (10)11)3-5 (9)4-8 (7)2;/h5,9H,3-4H2,1-2H3, (H,10,11);1H .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

Co-crystal Design and Characterization

Research by Rajam et al. (2018) explores the design of co-crystals involving various carboxylic acids, including 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride. This study focuses on understanding the hydrogen bonding and interaction patterns in co-crystal formation, contributing to the field of crystal engineering and molecular design (Rajam et al., 2018).

Potential Chelating Agent for Metals

Dean et al. (2009) evaluated compounds similar to 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride as potential chelating agents for iron and aluminum. This research is significant in understanding the metal/ligand solution chemistry and exploring therapeutic applications in metal chelation therapy (Dean et al., 2009).

Antimicrobial Activity

Shastri and Post (2019) conducted a study on the synthesis and antimicrobial evaluation of novel carboxylic acids, including compounds structurally similar to 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride. Their research adds to the understanding of the antimicrobial properties of these compounds (Shastri & Post, 2019).

Catalytic Applications

Liu et al. (2014) explored the use of dimethylamino pyridine hydrochloride derivatives as catalysts in chemical reactions. This research is pertinent in demonstrating the catalytic capabilities of compounds related to 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride (Liu et al., 2014).

Synthesis and Characterization of Complex Compounds

Research by Aiyelabola et al. (2017) on the synthesis and characterization of coordination compounds, including mixed ligand complexes with pyrrolidine-2-carboxylic acid, contributes to the understanding of the chemical behavior and potential applications of these types of compounds (Aiyelabola et al., 2017).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(10)11)3-5(9)4-8(7)2;/h5,9H,3-4H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYODOUCISNAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
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4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
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4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
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4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
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